molecular formula C9H7ClF3NO2 B14863412 Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B14863412
M. Wt: 253.60 g/mol
InChI Key: GYWMWLRESWVPBT-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with chloromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative followed by esterification. One common method includes the reaction of 6-(trifluoromethyl)pyridine-2-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.

    Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-(trifluoromethyl)pyridine-2-carboxylate
  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)7-3-5(9(11,12)13)2-6(4-10)14-7/h2-3H,4H2,1H3

InChI Key

GYWMWLRESWVPBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCl)C(F)(F)F

Origin of Product

United States

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